molecular formula C31H32Cl2O5 B11537916 9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Cat. No.: B11537916
M. Wt: 555.5 g/mol
InChI Key: AYZXICUOOZLBSL-UHFFFAOYSA-N
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Description

9-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a xanthene core, which is a tricyclic structure, and is substituted with multiple functional groups, including dichlorophenyl, methoxy, and tetramethyl groups. The presence of these groups contributes to its distinctive chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE typically involves multi-step organic reactions. One common approach is the condensation of 2,4-dichlorophenol with 3-methoxybenzaldehyde under basic conditions to form an intermediate. This intermediate is then subjected to cyclization with 3,3,6,6-tetramethyl-1,8-dioxooctahydroxanthene in the presence of an acid catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

9-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl groups in the xanthene core can be reduced to alcohols.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, it may be used as a probe to study enzyme interactions and binding affinities due to its multiple functional groups.

Medicine

Industry

In the industrial sector, it can be utilized in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 9-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE involves its interaction with molecular targets through its functional groups. The dichlorophenyl and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the xanthene core provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,3,6,6-Tetramethyl-9-(2,4-dichlorophenyl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione
  • 2,4-Dichlorophenylacetic acid
  • N-(2,4-Dichlorophenyl)-2-(2-methoxy-4-methylphenoxy)acetamide

Uniqueness

The uniqueness of 9-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE lies in its combination of functional groups and the xanthene core. This combination imparts distinct chemical reactivity and potential for diverse applications compared to similar compounds .

Properties

Molecular Formula

C31H32Cl2O5

Molecular Weight

555.5 g/mol

IUPAC Name

9-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione

InChI

InChI=1S/C31H32Cl2O5/c1-30(2)12-21(34)28-25(14-30)38-26-15-31(3,4)13-22(35)29(26)27(28)17-7-9-23(24(10-17)36-5)37-16-18-6-8-19(32)11-20(18)33/h6-11,27H,12-16H2,1-5H3

InChI Key

AYZXICUOOZLBSL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)OCC5=C(C=C(C=C5)Cl)Cl)OC)C(=O)C1)C

Origin of Product

United States

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